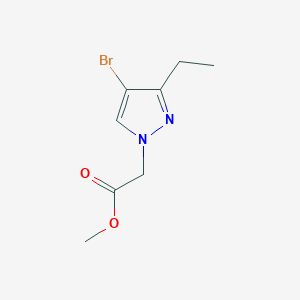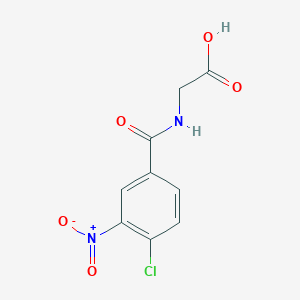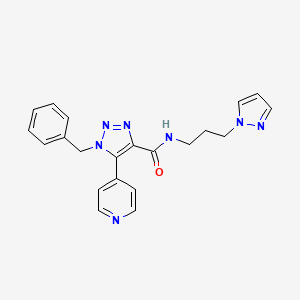![molecular formula C20H19N3O4 B2506789 4-((3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-6-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one CAS No. 1105226-68-3](/img/structure/B2506789.png)
4-((3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-6-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "4-((3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-6-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one" is a heterocyclic molecule that appears to be a derivative of benzoxazine fused with an oxadiazole ring. This type of molecular framework is often explored for various biological activities, including anti-inflammatory and anticancer properties .
Synthesis Analysis
The synthesis of related benzoxazine and oxadiazole derivatives typically involves multi-step reactions starting from appropriate phenyl or methoxyphenyl precursors. For instance, a similar oxadiazole derivative was synthesized through a three-step process beginning with methoxybenzohydrazide, followed by cyclization and treatment with hydrazine hydrate to afford the final product . Another related synthesis involved the reaction of an intermediate with phenacyl bromide to yield a new heterocyclic system . These methods suggest that the synthesis of the compound would likely involve a sequence of reactions including cyclization and substitution steps to introduce the ethoxyphenyl and methyl groups into the benzoxazine and oxadiazole moieties.
Molecular Structure Analysis
The molecular structure of such compounds is typically confirmed using spectroscopic methods such as 1H NMR, IR, and Mass spectrometry. These techniques provide detailed information about the molecular framework, including the substitution pattern and the presence of functional groups . The structure of the compound would likely show characteristic peaks corresponding to the oxadiazole and benzoxazine rings, as well as signals for the ethoxy and methyl substituents.
Chemical Reactions Analysis
Compounds containing benzoxazine and oxadiazole rings can undergo various chemical reactions. The oxadiazole ring, in particular, is known for its participation in nucleophilic substitution reactions due to the presence of an electron-deficient carbon atom. This reactivity can be exploited to introduce additional substituents or to form new bonds, potentially leading to a diverse array of derivatives with varied biological activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are influenced by their molecular structure. The presence of heteroatoms like nitrogen and oxygen in the rings contributes to the compound's polarity, solubility, and potential for hydrogen bonding. These properties are important for the biological activity of the compound, as they affect its ability to interact with biological targets and its pharmacokinetic profile. The specific properties of the compound would need to be determined experimentally, but they are expected to be consistent with those of similar heterocyclic compounds .
Applications De Recherche Scientifique
Antimicrobial Activities
Some studies have investigated the antimicrobial potential of compounds structurally similar to the specified chemical. For instance, Bektaş et al. (2007) synthesized novel derivatives incorporating 1,2,4-triazole and 1,3,4-oxadiazole moieties and evaluated their antimicrobial activities. Several of these compounds showed moderate to good activity against various microorganisms, suggesting the potential of such structures in developing new antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
Crystal Structure Analysis
Crystal structure studies offer insights into the molecular configurations and interactions of chemical compounds, facilitating the design of materials with desired properties. Kumara et al. (2017) synthesized and conducted crystal structure analyses on novel 1-[5-(4-methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-piperazine derivatives. Their work provided valuable information on the electrophilic and nucleophilic nature of the molecules through computational density functional theory (DFT) calculations (Kumara, Harish, Shivalingegowda, Tandon, Mohana, & Lokanath, 2017).
Organic Synthesis and Characterization
Compounds with the 1,2,4-oxadiazole moiety are of interest in organic synthesis due to their diverse applications. Liu et al. (2022) designed and synthesized novel 1,2,4-oxadiazole derivatives containing a 1,3,4-thiadiazole amide group. These compounds exhibited promising nematocidal activity against Bursaphelenchus xylophilus, demonstrating the utility of such structures in agricultural applications (Liu, Wang, Zhou, & Gan, 2022).
Propriétés
IUPAC Name |
4-[[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-6-methyl-1,4-benzoxazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4/c1-3-25-16-7-5-4-6-14(16)20-21-18(27-22-20)11-23-15-10-13(2)8-9-17(15)26-12-19(23)24/h4-10H,3,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYROASDLFNOJIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2=NOC(=N2)CN3C(=O)COC4=C3C=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-[4-(1-Ethylpyrazol-4-YL)piperidin-1-YL]prop-2-EN-1-one](/img/structure/B2506713.png)



![5-Methyl-1,2,4,5-tetrahydrospiro[2-benzazepine-3,1'-cycloheptane]](/img/structure/B2506719.png)

![9-(3-chlorophenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2506725.png)
![5-chloro-N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-2-methoxybenzenesulfonamide](/img/structure/B2506727.png)
![2-({5,6-dimethyl-4-oxo-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(2-phenylethyl)acetamide](/img/structure/B2506728.png)